

# electronic band structure of amorphous arsenic sulfide

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An In-depth Technical Guide to the Electronic Band Structure of Amorphous **Arsenic Sulfide** (a-As<sub>2</sub>S<sub>3</sub>)

#### **Abstract**

Amorphous **arsenic sulfide** (a-As<sub>2</sub>S<sub>3</sub>) is a canonical chalcogenide glass renowned for its unique photo-induced phenomena and broad infrared transparency. A fundamental understanding of its electronic band structure is critical for its application in photonics, optical data storage, and other advanced technologies. This guide provides a comprehensive overview of the electronic structure of a-As<sub>2</sub>S<sub>3</sub> for researchers and scientists. It details the composition of the valence and conduction bands, summarizes key quantitative data, outlines the experimental protocols used for characterization, and presents schematic models for the density of states and experimental workflows.

# Core Electronic Properties of a-As<sub>2</sub>S<sub>3</sub>

The electronic structure of amorphous As<sub>2</sub>S<sub>3</sub> is fundamentally dictated by its short-range order, which is similar to its crystalline counterpart, orpiment. Each arsenic (As) atom is threefold coordinated with sulfur (S) atoms, and each sulfur atom is twofold coordinated with arsenic[1]. However, the absence of long-range periodic order in the amorphous state leads to significant differences in the electronic properties, most notably the introduction of localized band tail states.



The uppermost portion of the valence band is primarily formed by non-bonding p-orbitals of sulfur atoms, often referred to as "lone-pair" electrons[2]. These states are crucial as they are involved in the photo-induced structural changes characteristic of this material[2]. Deeper valence states consist of bonding orbitals from As-S bonds, followed by s-orbitals of both As and S at lower energies[1]. The conduction band is primarily composed of anti-bonding As-S states[1].

Due to the structural disorder, the band edges are not sharp as in crystals. Instead, tails of localized electronic states extend into the band gap from both the valence and conduction bands[3]. The energy separation between the mobility edges, which demarcate localized and extended states, defines the mobility gap.

## **Quantitative Data Summary**

The following table summarizes key quantitative parameters for the electronic and physical properties of amorphous As<sub>2</sub>S<sub>3</sub>.

Property	Value	Method	Reference
Optical Band Gap (Eg)	~2.4 eV	Optical Absorption	[4]
2.15 eV (Mobility Gap)	DC Conductivity	[5]	
Theoretical Band Gap	1.925 eV	DFT-GGA (crystalline)	[1][6]
~1.0 eV	DFT (amorphous)	[2]	
Refractive Index (n)	~2.5	Optical Measurement	[4]
2.429	Calculation	[6]	
Density (ρ)	3.193 g/cm <sup>3</sup>	Experimental	[2]
3.095 g/cm <sup>3</sup>	AIMD Simulation	[2]	

Note: Density Functional Theory (DFT) calculations, particularly with the Generalized Gradient Approximation (GGA), are known to underestimate the band gap of semiconductors[1].

# **Detailed Density of States (DOS) Model**



The electronic density of states (DOS) provides a conceptual map of the available electronic energy levels. For a-As<sub>2</sub>S<sub>3</sub>, the DOS is characterized by broad bands corresponding to the valence and conduction bands, with exponential tails of localized states extending into the gap.

# Schematic Density of States (DOS) for a-As<sub>2</sub>S<sub>3</sub> Valence Band (VB) Energy (Extended States) As-S σ bonding Mobility Gap (Eg) S p lone-pair states Mobility Edge (Ev) Localized **States** Mobility Edge (Ec) Localized **States** Conduction Band (CB) (Extended States) As-S σ\* anti-bonding

Schematic Density of States (DOS) for a-As<sub>2</sub>S<sub>3</sub>

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Caption: Schematic Density of States (DOS) for amorphous As<sub>2</sub>S<sub>3</sub>.

# **Experimental Protocols for Characterization**

Determining the electronic band structure of a-As<sub>2</sub>S<sub>3</sub> involves a combination of techniques to probe its optical and electronic properties. Below are protocols for two fundamental experimental methods.

# **Protocol: Optical Band Gap Determination**

This protocol describes the determination of the optical band gap using UV-Vis-NIR absorption spectroscopy, often analyzed with a Tauc plot.

- Sample Preparation:
  - Synthesize high-purity a-As₂S₃ bulk glass.
  - Deposit a thin film of a-As<sub>2</sub>S<sub>3</sub> (typically 0.5 5 μm thick) onto a transparent substrate (e.g., fused quartz) using thermal evaporation or ion-beam sputtering[3][7].
  - Verify the amorphous nature of the film using X-ray diffraction (XRD), confirming the absence of sharp crystalline peaks[3].
  - Measure the film thickness accurately using a surface profilometer or ellipsometry[8].
- Measurement:
  - Use a dual-beam UV-Vis-NIR spectrophotometer to measure the optical transmittance (T) and reflectance (R) spectra of the film over a wide wavelength range covering the absorption edge.
- Data Analysis:
  - Calculate the absorption coefficient ( $\alpha$ ) from the transmittance and reflectance data using the formula:  $\alpha = (1/d) * \ln[(1-R)^2 / T]$ , where 'd' is the film thickness.
  - Convert the wavelength ( $\lambda$ ) to photon energy (hv) using hv (eV) = 1240 /  $\lambda$  (nm).



- For amorphous semiconductors, the optical band gap is typically determined using the Tauc relation:  $(\alpha h\nu)1/n = A(h\nu Eg)$ , where 'A' is a constant and the exponent 'n' depends on the nature of the electronic transition (n=2 for indirect allowed transitions, common for amorphous materials).
- Plot (αhν)1/2 versus hν (a "Tauc plot").
- Extrapolate the linear portion of the plot to the hν-axis. The intercept gives the value of the optical band gap, Eg[8].

#### **Protocol: Valence Band Structure Determination**

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to probe the elemental composition and the density of valence states.

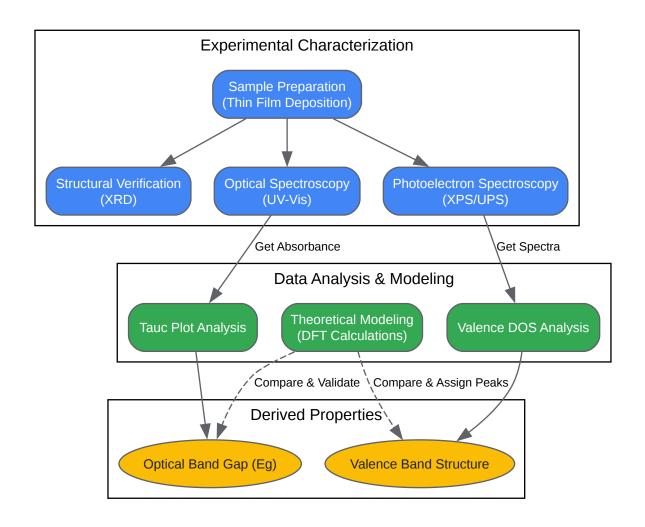
- Instrumentation:
  - An XPS system consisting of a monochromatic X-ray source (e.g., Al Kα), an ultra-high vacuum (UHV) chamber, an electron energy analyzer, and a detector.
- Sample Preparation:
  - Use a freshly prepared or cleaved a-As₂S₃ sample to ensure a clean surface.
  - Mount the sample in the UHV chamber.
  - If necessary, use gentle ion sputtering (e.g., Ar<sup>+</sup> ions) to remove surface contaminants,
    though this can potentially alter the surface structure and should be done with caution.
- Measurement:
  - Irradiate the sample with X-rays of a known energy.
  - The electron energy analyzer measures the kinetic energy of the photoemitted electrons.
  - The binding energy (EB) of the electrons is calculated as EB = hv EK Φ, where hv is the photon energy, EK is the measured kinetic energy, and Φ is the spectrometer work function.



- Scan the energy range corresponding to the valence band (typically 0 to ~30 eV binding energy).
- Data Interpretation:
  - The resulting XPS spectrum is a direct representation of the occupied density of states,
    modulated by the photoionization cross-sections of the constituent atomic orbitals[1].
  - Peaks in the spectrum correspond to regions with a high density of states. By comparing the experimental spectrum with theoretical calculations (e.g., from DFT), peaks can be assigned to specific orbital contributions (S lone pairs, As-S bonding states, etc.)[1].

## **Experimental and Analytical Workflow**

The logical flow for characterizing the electronic structure combines multiple experimental and theoretical steps.





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Caption: Workflow for determining the electronic properties of a-As<sub>2</sub>S<sub>3</sub>.

#### Conclusion

The electronic band structure of amorphous **arsenic sulfide** is characterized by a valence band maximum rich in sulfur lone-pair electron states, an anti-bonding conduction band, and significant band tails of localized states that define a mobility gap of approximately 2.15-2.4 eV. This structure is a direct consequence of the material's short-range chemical order combined with long-range structural disorder. A synergistic approach, combining experimental techniques like optical and photoelectron spectroscopy with theoretical DFT calculations, is essential for a complete understanding of its electronic properties, which in turn governs its utility in various technological applications.

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#### References

- 1. pubs.aip.org [pubs.aip.org]
- 2. Amorphous As2S3 Doped with Transition Metals: An Ab Initio Study of Electronic Structure and Magnetic Properties [mdpi.com]
- 3. Large nonresonant light-induced refractive-index changes in thin films of amorphous arsenic sulfide [opg.optica.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. physcomsys.ru [physcomsys.ru]
- 8. bibrepo.uca.es [bibrepo.uca.es]
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